

# Dalazatide: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dalazatide |           |
| Cat. No.:            | B12777948  | Get Quote |

### A Targeted Approach to Autoimmune Disease Modulation

**Dalazatide**, formerly known as ShK-186, is a first-in-class synthetic peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] Its development represents a targeted therapeutic strategy for a host of autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and lupus erythematosus.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of **Dalazatide**, with a focus on quantitative data and experimental methodologies.

# From Sea Anemone Venom to Clinical Candidate: A History of Discovery

The journey of **Dalazatide** began with the isolation of ShK, a 35-amino acid peptide from the venom of the Caribbean sea anemone, Stichodactyla helianthus.[1][4] ShK was identified as a potent blocker of the Kv1.3 potassium channel.[4] The therapeutic potential of targeting Kv1.3 lies in its high level of expression and crucial role in the function of effector memory T-cells (TEM), a subset of T-lymphocytes implicated in the pathogenesis of many autoimmune diseases.[1]

Initial research focused on modifying the native ShK peptide to improve its selectivity and pharmacokinetic profile. This led to the development of ShK-186, now known as **Dalazatide**, a 37-amino acid synthetic analog.[1][5] This engineered peptide demonstrated high affinity and



selectivity for the Kv1.3 channel over other potassium channels, a critical attribute for minimizing off-target effects.[4] The development of **Dalazatide** has been spearheaded by companies including Kineta Inc. (now TuHURA Biosciences) and KPI Therapeutics.[5][6]

# Mechanism of Action: Quelling Autoimmunity by Targeting T-Cell Activation

**Dalazatide** exerts its immunomodulatory effects by selectively inhibiting the Kv1.3 potassium channel on effector memory T-cells.[1] The Kv1.3 channel plays a pivotal role in maintaining the membrane potential of these cells. Its inhibition by **Dalazatide** leads to a cascade of events that ultimately dampens the autoimmune response:

- Disruption of Calcium Signaling: The activity of the Kv1.3 channel is essential for sustained calcium influx into T-cells upon activation.[1][7] By blocking this channel, Dalazatide depolarizes the cell membrane, which in turn reduces the driving force for calcium entry through calcium-release-activated calcium (CRAC) channels.[8][9]
- Inhibition of T-Cell Activation and Proliferation: The sustained increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, including the calcineurin-NFAT pathway, leading to T-cell activation, proliferation, and cytokine production.
   [7][9] By attenuating the calcium signal, **Dalazatide** effectively suppresses these key effector functions of TEM cells.[1]
- Selective Immunomodulation: A key advantage of **Dalazatide** is its selectivity for TEM cells. [1] Other T-cell subsets, such as naïve and central memory T-cells, rely on different potassium channels (e.g., KCa3.1) for their activation and are therefore less affected by Kv1.3 blockade.[10] This selective action allows for the targeted suppression of the pathogenic T-cell population while leaving the broader immune system largely intact, potentially reducing the risk of generalized immunosuppression.[1]

Below is a diagram illustrating the proposed signaling pathway of **Dalazatide**'s intervention in T-cell activation.





Click to download full resolution via product page

Caption: Dalazatide's mechanism of action in T-cells.



#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **Dalazatide**.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value       | Cell Type/Assay                                       | Reference |
|-----------|-------------|-------------------------------------------------------|-----------|
| Kd        | 65 ± 5 pM   | OVA-specific GFP+<br>effector memory T<br>(TEM) cells | [11]      |
| IC50      | 180 ± 37 pM | TEM cell proliferation assay                          | [11]      |
| IC50      | 69 pM       | ShK-170 (a close<br>analog) on Kv1.3                  | [4]       |
| IC50      | 140 pM      | ShK-192 (a close<br>analog) on Kv1.3                  | [4]       |

### Table 2: Preclinical Efficacy in a Rat Model of Multiple Sclerosis

| Treatment Group | Dosage                    | Outcome                                 | Reference |
|-----------------|---------------------------|-----------------------------------------|-----------|
| Dalazatide      | 100 μg/kg daily           | Significant reduction in clinical score | [5]       |
| Dalazatide      | 100 μg/kg every 3<br>days | Significant reduction in clinical score | [5]       |

## Table 3: Pharmacokinetic Parameters in a Phase 1b Study in Psoriasis Patients (NCT02435342)



| Dose Group                                                                         | Day        | Cmax<br>(pg/mL)      | Tmax (hr)            | AUClast<br>(hr*pg/mL) | Reference |
|------------------------------------------------------------------------------------|------------|----------------------|----------------------|-----------------------|-----------|
| 30 mcg                                                                             | Day 1      | 1030 ± 355           | 0.33 (0.25-<br>4.00) | 1630 ± 484            | [1]       |
| Day 29                                                                             | 1140 ± 433 | 0.33 (0.25-<br>4.00) | 1880 ± 715           | [1]                   |           |
| 60 mcg                                                                             | Day 1      | 1580 ± 593           | 0.33 (0.25-<br>4.00) | 2690 ± 979            | [1]       |
| Day 29                                                                             | 2000 ± 687 | 0.33 (0.25-<br>4.00) | 3520 ± 1270          | [1]                   |           |
| Data are presented as mean ± SD for Cmax and AUClast, and median (range) for Tmax. |            |                      |                      |                       |           |

Table 4: Clinical Efficacy in a Phase 1b Study in Psoriasis Patients (NCT02435342)



| Dose Group                                          | Outcome<br>Measure                                            | Result                | p-value | Reference |
|-----------------------------------------------------|---------------------------------------------------------------|-----------------------|---------|-----------|
| 60 mcg                                              | Mean reduction<br>in PASI score<br>from baseline to<br>Day 32 | Significant reduction | < 0.01  | [1][12]   |
| Patients with reduction in PASI score               | 9 out of 10                                                   | N/A                   | [1][12] |           |
| Patients with clinical improvement in target lesion | 50%                                                           | N/A                   | [5]     | _         |

# Detailed Experimental Protocols In Vitro Kv1.3 Inhibition Assay (Electrophysiology)

A detailed protocol for assessing the inhibitory activity of **Dalazatide** on Kv1.3 channels in T-cells would typically involve whole-cell patch-clamp electrophysiology.

- Cell Preparation: Effector memory T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a
  patch-clamp amplifier. The external solution contains physiological concentrations of ions,
  and the internal pipette solution contains a high concentration of potassium.
- Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the Kv1.3 channels in a closed state. Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit outward potassium currents through the Kv1.3 channels.
- Drug Application: **Dalazatide** is applied to the cells at various concentrations through a perfusion system. The effect of the compound on the Kv1.3 current is measured as the percentage of current inhibition compared to the baseline current before drug application.



 Data Analysis: The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

### Preclinical Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

The EAE rat model is a commonly used animal model for multiple sclerosis.

- Induction of EAE: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization
  with myelin basic protein (MBP) or other myelin antigens emulsified in complete Freund's
  adjuvant (CFA).
- Treatment: Rats are treated with **Dalazatide** or a vehicle control via subcutaneous injection.
   Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
- Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system. For example, a scale of 0 to 5 might be used, where 0 = no clinical signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, and 5 = moribund state.
- Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the degree of inflammation and demyelination.
- Data Analysis: Clinical scores between the **Dalazatide**-treated and vehicle-treated groups are compared using appropriate statistical tests.

## Phase 1b Clinical Trial in Plaque Psoriasis (NCT02435342)

This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and pharmacodynamics of **Dalazatide** in patients with active plaque psoriasis.[1] [12][13]

Patient Population: Adult patients with mild-to-moderate plaque psoriasis.[12]

#### Foundational & Exploratory





 Study Design: Patients were randomized to receive subcutaneous injections of **Dalazatide** at doses of 30 mcg or 60 mcg, or placebo, twice weekly for four weeks.[12]

#### Assessments:

- Safety and Tolerability: Monitored through physical examinations, vital signs,
   electrocardiograms (ECGs), and laboratory tests.[12]
- Pharmacokinetics: Blood samples were collected at various time points after dosing to determine the plasma concentrations of **Dalazatide**.[1]
- Efficacy: Assessed by the Psoriasis Area and Severity Index (PASI) and investigator's global assessment.[12]
- Pharmacodynamics: Blood samples were analyzed for changes in T-cell populations and inflammatory biomarkers.[1]
- Data Analysis: Safety data were summarized descriptively. Pharmacokinetic parameters
  were calculated using non-compartmental methods. Efficacy endpoints were compared
  between the treatment groups and placebo.[1]

The workflow for the Phase 1b clinical trial is depicted in the diagram below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. dalazatide (ShK-186) / KPI Therap, TuHURA Bio [delta.larvol.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Calcium signalling in T cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Dalazatide: A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777948#the-discovery-and-development-history-of-dalazatide]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com